molecular formula C15H20N2O3 B2770503 3-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one CAS No. 2125504-83-6

3-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one

Cat. No. B2770503
M. Wt: 276.336
InChI Key: SAGLOZJBGHFONB-UHFFFAOYSA-N
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Description

The compound is related to the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes an 8-azabicyclo[3.2.1]octane core, which is a common feature in many biologically active compounds .


Chemical Reactions Analysis

The synthesis of this compound involves several chemical reactions, including the construction of the 8-azabicyclo[3.2.1]octane scaffold . This process requires careful control of stereochemistry and often involves the use of enantioselective catalysts .

Scientific Research Applications

Application in the Synthesis of Tropane Alkaloids

  • Summary of the Application: The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
  • Methods of Application or Experimental Procedures: Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Alternatively, there are methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
  • Results or Outcomes: This research has led to the development of important methodologies for the synthesis of tropane alkaloids .

Asymmetric 1,3-Dipolar Cycloadditions

  • Summary of the Application: The 8-azabicyclo[3.2.1]octane scaffold can be synthesized via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system .
  • Methods of Application or Experimental Procedures: The asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system .
  • Results or Outcomes: The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities (up to >99:1 dr, 99% ee). A switch of exo/endo-selectivity was observed depending on the diazo substrates .

Drug Discovery

  • Summary of the Application: The 2-azabicyclo[3.2.1]octane scaffold, which is similar to the 8-azabicyclo[3.2.1]octane scaffold, has significant potential in the field of drug discovery .
  • Methods of Application or Experimental Procedures: This core has been applied as a key synthetic intermediate in several total syntheses .
  • Results or Outcomes: The unique structure of the 2-azabicyclo[3.2.1]octane scaffold can make them a challenging scaffold to acquire, but it has been successfully used in drug discovery .

Asymmetric 1,3-Dipolar Cycloadditions

  • Summary of the Application: The 8-azabicyclo[3.2.1]octane scaffold can be synthesized via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system .
  • Methods of Application or Experimental Procedures: The asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system .
  • Results or Outcomes: The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities (up to >99:1 dr, 99% ee). A switch of exo/endo-selectivity was observed depending on the diazo substrates .

Drug Discovery

  • Summary of the Application: The 2-azabicyclo[3.2.1]octane scaffold, which is similar to the 8-azabicyclo[3.2.1]octane scaffold, has significant potential in the field of drug discovery .
  • Methods of Application or Experimental Procedures: This core has been applied as a key synthetic intermediate in several total syntheses .
  • Results or Outcomes: The unique structure of the 2-azabicyclo[3.2.1]octane scaffold can make them a challenging scaffold to acquire, but it has been successfully used in drug discovery .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold, to which this compound is related, is a subject of ongoing research due to its presence in biologically active alkaloids . Future research may focus on developing more efficient synthetic methods, exploring its biological activity, and potentially developing therapeutic applications.

properties

IUPAC Name

3-(3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-16-7-3-4-13(14(16)18)15(19)17-10-5-6-11(17)9-12(8-10)20-2/h3-4,7,10-12H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGLOZJBGHFONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2C3CCC2CC(C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one

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